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Compound of Interest
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For researchers and scientists in materials science and semiconductor technology,
understanding the thermal stability of thin film materials is paramount for the development of
reliable and high-performance electronic devices. Titanium disilicide (TiSiz2) is a critical
material in this domain, valued for its low resistivity. However, its thermal stability, particularly
the transformation from its high-resistivity phase (C49) to its low-resistivity phase (C54) and its
subsequent agglomeration at higher temperatures, presents significant challenges. This guide
provides an objective comparison of TiSiz's thermal stability with key alternatives, Cobalt
Silicide (CoSiz) and Nickel Silicide (NiSi), supported by experimental data obtained through in-
situ measurements.

Comparison of Key Thermal Stability Parameters

The thermal stability of a silicide is primarily characterized by its phase transformation
temperature and its resistance to agglomeration. The following tables summarize quantitative
data for TiSiz, CoSiz, and NiSi, offering a clear comparison of their performance under thermal
stress.
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Parameter TiSiz CoSiz NiSi
C49: ~60-70
Resistivity pnQ-cmC54: ~15-20 ~18-20 uQ-cm ~10-15 pQ-cm

HQ-cm

Phase Formation

C49 phase forms first,

then C54.[1]

Co02Si -> CoSi ->
CoSiz

NizSi -> NiSi -> NiSiz

Key Phase Formation

Temp.

C49: ~450-650°CC54:

>650°C[1]

CoSiz: ~550-700°C NiSi: ~350-550°C

Agglomeration Temp.

>850-900°C[1]

High, generally stable
up to ~900°C

Lower, ~600-750°CJ[2]
[31[41[5]

Silicon Consumption

High

High Low

Table 1: General Comparison of Silicide Properties. This table provides a high-level overview of

the key electrical and thermal properties of TiSiz, CoSiz, and NiSi.

In-Depth Analysis of TiSi2 Phase Transformation

The transition from the metastable, high-resistivity C49 phase to the stable, low-resistivity C54

phase is a critical step in the formation of a reliable TiSiz contact. The temperature at which this

transformation occurs is not fixed and is influenced by several factors, most notably the

thickness of the titanium film.

Initial Ti Film Thickness

C49 to C54 Transition Temperature (°C)
on Si(100)

40 nm 600 - 700
20 nm 600 - 700[1][6]
<20 nm Increases with decreasing thickness[1][6]

Table 2: Influence of Ti Film Thickness on C49-C54 Phase Transition Temperature. This data
highlights the challenge of forming the desirable C54 phase in very thin films, a critical

consideration for modern, scaled-down devices.[1][6]
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Comparative Thermal Stability: Agglomeration

Agglomeration is a significant failure mechanism for silicide films at elevated temperatures. It
involves the breaking up of the continuous film into discrete islands, leading to a sharp increase
in sheet resistance and device failure.

A Typical Agglomeration )
Silicide Key Observations
Temperature (°C)

Generally considered to have
TiSiz > 850-900[1] good high-temperature stability

before agglomeration.[1]

Exhibits excellent thermal

stability, making it a robust

CoSiz2 ~900 _ _
choice for high-temperature
processing.
Prone to agglomeration at
o lower temperatures compared
NiSi 600 - 750[2][3][4][5]

to TiSi2 and CoSiz, which is a
major limitation.[2][3][4][5]

Table 3: Comparison of Agglomeration Temperatures. This table underscores the superior
thermal stability of CoSiz and TiSiz over NiSi in terms of resistance to agglomeration.

Experimental Protocols for In-Situ Measurements

The data presented in this guide is primarily derived from in-situ measurement techniques that
allow for real-time observation of material properties as a function of temperature.

In-Situ X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the thin film and monitor their
transformation during annealing.

Methodology:
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Sample Preparation: A thin film of the desired metal (e.g., Titanium) is deposited onto a
silicon substrate.

In-Situ Chamber: The sample is placed in a high-temperature X-ray diffraction chamber
equipped with a heating stage and a controlled atmosphere (typically high vacuum or an
inert gas like N2).

Heating Profile: The sample is subjected to a controlled heating ramp, often at a rate of a few
degrees Celsius per second.

Data Acquisition: XRD patterns are continuously or intermittently collected as the
temperature increases.

Analysis: The diffraction peaks in the collected patterns are analyzed to identify the
crystalline phases present at each temperature. The appearance and disappearance of
peaks corresponding to different silicide phases (e.g., C49-TiSiz and C54-TiSiz) are tracked
to determine the transformation temperatures.

In-Situ Four-Point Probe Sheet Resistance Measurement

Objective: To measure the electrical resistance of the thin film in real-time during annealing,

which is highly sensitive to phase changes and agglomeration.

Methodology:

Sample Preparation: A test structure with the thin film and appropriate contact pads is
fabricated.

Probe Setup: A four-point probe head, consisting of four equally spaced, co-linear probes, is
brought into contact with the film inside a measurement chamber with a heating stage.

Measurement Principle: A constant DC current is passed through the two outer probes, and
the voltage difference is measured between the two inner probes. This configuration
minimizes the influence of contact resistance on the measurement.

Heating and Measurement: The sample is heated according to a predefined temperature
profile, and the sheet resistance is continuously calculated from the measured current and

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

voltage.

o Data Interpretation: Changes in the slope of the sheet resistance versus temperature curve
indicate phase transformations. A sharp, irreversible increase in resistance at high
temperatures is a clear indicator of film agglomeration.

Visualizing Experimental Workflows and
Relationships

To better illustrate the processes described, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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